Fmoc-Asp(OtBu)-ol: A Comprehensive Technical Guide for Researchers
Fmoc-Asp(OtBu)-ol: A Comprehensive Technical Guide for Researchers
Core Chemical Properties
Fmoc-Asp(OtBu)-ol, or N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartinol-β-tert-butyl ester, is the alcohol derivative of the commonly used protected amino acid, Fmoc-Asp(OtBu)-OH. The reduction of the carboxylic acid to a primary alcohol alters its chemical properties and potential applications, particularly in the synthesis of peptide analogs and complex organic molecules.
The key chemical identifiers and properties of Fmoc-Asp(OtBu)-ol are summarized in the table below. Please note that while the molecular formula and weight are calculated, other physical properties are estimated based on the starting material and similar Fmoc-amino alcohols.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₇NO₅ | Calculated |
| Molecular Weight | 397.47 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | [1] |
| Melting Point (°C) | Lower than the parent acid (Predicted) | [2] |
| Boiling Point (°C) | Not available | |
| Density (g/cm³) | Not available | |
| CAS Number | Not assigned |
Synthesis of Fmoc-Asp(OtBu)-ol
The most straightforward method for the preparation of Fmoc-Asp(OtBu)-ol is the reduction of the corresponding carboxylic acid, Fmoc-Asp(OtBu)-OH, which is commercially available from numerous suppliers.[3][4] Several methods are reported for the reduction of N-protected amino acids to their corresponding alcohols.[5][6][7] A common and effective method involves the use of sodium borohydride with an activating agent for the carboxylic acid.
Experimental Protocol: Reduction of Fmoc-Asp(OtBu)-OH
This protocol is based on established procedures for the reduction of Fmoc-amino acids.[6]
Materials:
-
Fmoc-Asp(OtBu)-OH
-
Tetrahydrofuran (THF), anhydrous
-
N,N'-Carbonyldiimidazole (CDI)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve Fmoc-Asp(OtBu)-OH (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N'-Carbonyldiimidazole (CDI) (1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of CO₂ ceases. The progress of the activation can be monitored by thin-layer chromatography (TLC).
-
-
Reduction to the Alcohol:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium borohydride (2-3 equivalents) in a small amount of water.
-
Slowly add the aqueous NaBH₄ solution to the activated amino acid solution at 0 °C.
-
Stir the reaction mixture vigorously at 0 °C for 30-60 minutes. The reaction progress can be monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 1N HCl until the pH is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Fmoc-Asp(OtBu)-ol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
-
Characterization:
-
The purified Fmoc-Asp(OtBu)-ol should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Fmoc-Asp(OtBu)-ol.
Solubility Profile
The solubility of Fmoc-protected amino alcohols is generally good in a range of common organic solvents, a property conferred by the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group.[8] However, the presence of the free hydroxyl group and the tert-butyl ester will influence its polarity and hydrogen bonding capabilities. The expected solubility of Fmoc-Asp(OtBu)-ol in various laboratory solvents is summarized below.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Commonly used for dissolving Fmoc-amino acids and their derivatives.[9] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | Similar to DMF, widely used in peptide synthesis.[9] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Soluble | The hydrophobic Fmoc group promotes solubility.[9] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good solvent for many organic reactions involving protected amino acids. |
| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | Soluble | Often used in extraction and chromatography of these compounds. |
| Methanol (MeOH) | Polar Protic | Moderately Soluble | The hydroxyl group can interact with the solvent. |
| Water | Polar Protic | Sparingly Soluble to Insoluble | The large hydrophobic Fmoc and OtBu groups limit aqueous solubility. |
| Hexanes/Heptane | Nonpolar | Sparingly Soluble to Insoluble | The polarity of the amino alcohol backbone limits solubility in highly nonpolar solvents. |
Experimental Protocol for Solubility Determination
For precise applications, the equilibrium solubility can be determined using the shake-flask method.[8]
Objective: To determine the equilibrium solubility of Fmoc-Asp(OtBu)-ol in a specific solvent at a defined temperature.
Materials:
-
Purified Fmoc-Asp(OtBu)-ol
-
Solvent of interest
-
Scintillation vials or other sealable containers
-
Orbital shaker in a temperature-controlled environment
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of Fmoc-Asp(OtBu)-ol to a vial containing a known volume of the solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
Sample Analysis:
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the sample through a syringe filter compatible with the solvent.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of Fmoc-Asp(OtBu)-ol using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Logical Workflow for Solubility Testing
Caption: Workflow for experimental solubility determination.
Applications and Considerations
Fmoc-Asp(OtBu)-ol serves as a valuable chiral building block in organic synthesis. Its potential applications include:
-
Synthesis of Peptidomimetics: The primary alcohol can be further functionalized to create non-natural peptide backbones or side-chain modifications.
-
Drug Discovery: Incorporation into small molecules for structure-activity relationship (SAR) studies.
-
Material Science: Use in the development of novel polymers and functional materials.
Important Considerations:
-
Stability: Like its parent acid, the Fmoc group is base-labile, and the tert-butyl ester is acid-labile. These protecting groups dictate the reaction conditions under which Fmoc-Asp(OtBu)-ol can be used.[10]
-
Storage: The compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 2-(Fmoc-amino)ethanol 97 105496-31-9 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-Asp(OtBu)-OH [cem.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamopen.com [benthamopen.com]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
